molecular formula C10H9BrN2O2 B8514162 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B8514162
M. Wt: 269.09 g/mol
InChI Key: RWUMKKPTQHKGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-3-ethyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-9(14)6-4-3-5-7(11)8(6)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)

InChI Key

RWUMKKPTQHKGNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=CC=C2)Br)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-bromo-N-ethylbenzamide (2.0 g, 8.23 mmol, 481a), triphosgene (0.830 g, 2.80 mmol, Sigma Aldrich,), DCM (28.0 mL), and DIPEA (1.6 mL, 8.95 mmol) was set stirring at 60° C. with a condenser for 4 h. The mixture was concentrated under reduced pressure to a yellow residue. It was adsorbed onto silica and purified on 24 g SiO2 (eluent: 0-100% EtOAc/hexanes over 25 min, RediSep Gold). The product fractions were combined and concentrated under reduced pressure to give the product as a white solid (736 mg, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.52 (1H, s) 7.95 (1H, dd, J=7.82, 1.37 Hz) 7.98 (1H, dd, J=7.82, 1.37 Hz) 7.15 (1H, t, J=7.82 Hz) 3.93 (2H, q, J=7.04 Hz) 1.15 (3H, t, J=7.04 Hz). m/z (ESI, +ve) 268.9 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
98%

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